molecular formula C24H27N3O4 B11321547 N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11321547
M. Wt: 421.5 g/mol
InChI Key: MQIXJQWSWYOWOM-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a morpholine ring, a tetrahydronaphthalene moiety, and an oxazole ring

Preparation Methods

The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Formation of the furan-2-yl-morpholine intermediate: This step involves the reaction of furan-2-carbaldehyde with morpholine under acidic conditions to form the furan-2-yl-morpholine intermediate.

    Coupling with tetrahydronaphthalene: The intermediate is then coupled with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Cyclization to form the oxazole ring: The final step involves cyclization to form the oxazole ring, which can be achieved using a dehydrating agent such as phosphorus oxychloride (POCl3).

Chemical Reactions Analysis

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The oxazole ring can be reduced to an oxazoline ring using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated morpholine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: The unique combination of functional groups makes it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The furan and oxazole rings can participate in π-π stacking interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide can be compared with similar compounds such as:

    2-Furan-2-yl-2-morpholin-4-yl-ethylamine: This compound lacks the tetrahydronaphthalene and oxazole moieties, making it less complex and potentially less versatile in its applications.

    4-(2-Morpholin-4-yl-2-oxoethoxy)aniline: This compound contains a morpholine ring but lacks the furan and oxazole rings, limiting its potential interactions with biological targets.

    2-Pyrazol-1-yl-ethylamine: This compound features a pyrazole ring instead of an oxazole ring, which can result in different chemical reactivity and biological activity.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H27N3O4/c28-24(25-16-21(22-6-3-11-30-22)27-9-12-29-13-10-27)20-15-23(31-26-20)19-8-7-17-4-1-2-5-18(17)14-19/h3,6-8,11,14-15,21H,1-2,4-5,9-10,12-13,16H2,(H,25,28)

InChI Key

MQIXJQWSWYOWOM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NCC(C4=CC=CO4)N5CCOCC5

Origin of Product

United States

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